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Compound of Interest

2-(Boc-amino)-2-(3-
Compound Name:
thiophenyl)acetic acid

cat. No.: B1273127

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-amino-(3-thienyl)acetic acid, with CAS number 40512-57-0, is a synthetic amino acid
derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its
structure incorporates a thiophene ring, a common motif in pharmacologically active
compounds, and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group. This
Boc protection makes it an ideal intermediate for peptide synthesis and the construction of
complex molecular architectures. This guide provides a comprehensive overview of its
properties, suppliers, and its role in the development of therapeutic agents.

Chemical and Physical Properties

While extensive experimental data for this specific compound is limited in publicly available
literature, a combination of predicted and available data for structurally related compounds
provides insight into its characteristics.
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Property Value Source

2-[(2-methylpropan-2-
IUPAC Name yl)oxycarbonylamino]-2- N/A

thiophen-3-ylacetic acid

N-Boc-amino-(3-thienyl)acetic
Synonyms acid, 2-(Boc-amino)-2-(3- N/A
thiophenyl)acetic Acid

CAS Number 40512-57-0 N/A
Molecular Formula C11H15N0O4S N/A
Molecular Weight 257.31 g/mol N/A
Predicted Boiling Point 425.2°C at 760 mmHg [1]
Predicted XLogP3 1.9 [1]
Topological Polar Surface Area 104 A2 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor

C);untg p > s
Rotatable Bond Count 5 [1]

Note: Much of the available data is predicted. Experimental validation is recommended.

Safety and Handling

Based on available safety data sheets, N-Boc-amino-(3-thienyl)acetic acid should be handled
with standard laboratory precautions.
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Aspect Recommendation

Storage Store refrigerated in a dry, well-ventilated place.

Avoid contact with skin and eyes. Avoid

Handling ) . .
inhalation of vapor or mist.

Wear appropriate protective clothing, gloves,

Personal Protective Equipment )
and eye/face protection.

Under fire conditions, may produce carbon

Hazardous Decomposition ] ] ) ]
monoxide, nitrogen oxides, and sulfur oxides.

Role in Synthesis and Drug Discovery

N-Boc-amino-(3-thienyl)acetic acid is primarily utilized as a synthetic intermediate. The Boc-
protecting group allows for the controlled formation of amide bonds during peptide synthesis or
the construction of other complex molecules. The thiophene moiety is a key structural feature in
a variety of biologically active compounds, suggesting that this building block is valuable for

creating novel therapeutic agents.

While specific examples detailing the use of CAS 40512-57-0 are not prevalent, structurally
similar thiophene-containing amino acids are known to be precursors for orexin receptor
antagonists and dipeptidyl peptidase-4 (DPP-4) inhibitors. This indicates a likely application of
N-Boc-amino-(3-thienyl)acetic acid in the development of drugs for insomnia and type 2

diabetes.

Representative Experimental Protocol: Peptide
Coupling

The following is a representative protocol for a peptide coupling reaction where a compound
like N-Boc-amino-(3-thienyl)acetic acid would be utilized. This protocol is based on standard
methods for Boc-solid-phase peptide synthesis (SPPS).[2][3]

Objective: To couple N-Boc-amino-(3-thienyl)acetic acid to an amino acid residue on a solid

support.

Materials:
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Resin with a free amino group (e.g., aminomethylated polystyrene)
N-Boc-amino-(3-thienyl)acetic acid

Coupling reagent (e.g., HBTU, HATU, or DIC)

Base (e.g., N,N-diisopropylethylamine - DIEA)

Solvent (e.g., N,N-dimethylformamide - DMF)

Deprotection solution (e.g., Trifluoroacetic acid - TFA in dichloromethane - DCM)
Neutralization solution (e.g., DIEA in DMF)

Washing solvents (DMF, DCM, Methanol)

Procedure:

Resin Preparation: Swell the resin in DMF.

Deprotection: If the resin-bound amino acid is N-terminally protected, remove the protecting
group (e.g., with TFAin DCM).

Neutralization: Neutralize the resin with a base solution (e.g., DIEA in DMF).

Activation of N-Boc-amino-(3-thienyl)acetic acid: In a separate vessel, dissolve N-Boc-
amino-(3-thienyl)acetic acid and the coupling reagent in DMF. Add the base to initiate
activation.

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture until the
reaction is complete (monitor with a ninhydrin test).

Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess
reagents and byproducts.
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Peptide coupling workflow.

Example of a Biologically Active Molecule with a
Similar Core: T-62

To illustrate the biological relevance of the 2-amino-thiophene scaffold, we can examine T-62, a
known positive allosteric modulator of the adenosine Al receptor.[4][5][6] While not directly
synthesized from CAS 40512-57-0, its structure contains a related 2-aminothiophene core,
highlighting the therapeutic potential of this chemical class.

Biological Activity: T-62 enhances the activity of the adenosine Al receptor, which is involved in
various physiological processes, including the regulation of heart rate, neurotransmitter
release, and pain perception.[7][8][9] Allosteric modulators like T-62 offer a more nuanced
approach to receptor modulation compared to direct agonists or antagonists.[5]
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Adenosine Al Receptor Signaling Pathway

The adenosine Al receptor is a G-protein coupled receptor (GPCR) that primarily signals
through the Gi/o pathway.[7][10][11] Activation of this pathway leads to the inhibition of adenylyl
cyclase, resulting in decreased intracellular cyclic AMP (cCAMP) levels.[10] This, in turn, reduces
the activity of protein kinase A (PKA). Additionally, the By subunits of the G-protein can activate
other signaling cascades, including phospholipase C (PLC) and various ion channels.[7][10]
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Adenosine Al receptor signaling.

Suppliers
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N-Boc-amino-(3-thienyl)acetic acid (CAS 40512-57-0) is available from a variety of chemical
suppliers specializing in research and development compounds. Some of these suppliers
include:

o Combi-Blocks, Inc.

e eMolecules (available through Fisher Scientific)

e Pharmacore

e Oakwood Products, Inc.

o Shanghai Bi De Pharmaceutical Technology Co., Ltd.
e BLDpharm

This is not an exhaustive list, and availability may vary.

Conclusion

N-Boc-amino-(3-thienyl)acetic acid is a valuable synthetic building block for the development of
novel therapeutic agents. Its structural features, particularly the thiophene ring, make it a
promising starting material for the synthesis of compounds targeting a range of biological
pathways. While specific experimental data and direct biological activity information for this
compound are limited, its utility is evident from the broader context of medicinal chemistry and
the known activities of structurally related molecules. Further research and publication of
experimental findings will undoubtedly provide a more complete understanding of its properties
and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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